WS6 vs. MRT67307: Differential Potency on IKKε and Functional β-Cell Mitogenesis
WS6 demonstrates potent inhibition of the IκB kinase (IKK) complex, with reported IC50 values of 0.24 nM, 0.21 nM, and 40.48 nM in MV4-11, MOLM13, and K562 cells, respectively . In contrast, MRT67307, a dual IKKε/TBK1 inhibitor, exhibits IC50 values of 160 nM and 19 nM for IKKε and TBK1, respectively . While MRT67307 is a potent TBK1 inhibitor, its weaker activity against IKKε and lack of reported β-cell proliferation activity distinguish WS6 as a more targeted tool for studies focused on IKKε-mediated β-cell regeneration. WS6 promotes human β-cell proliferation in primary islets with an EC50 of 0.28 μM in R7T1 cells , an activity not demonstrated for MRT67307 in published studies.
| Evidence Dimension | IKKε Inhibitory Activity (IC50) and β-Cell Proliferation (EC50) |
|---|---|
| Target Compound Data | WS6: IKKε IC50 = 0.24 nM (MV4-11 cells), 0.21 nM (MOLM13 cells), 40.48 nM (K562 cells); β-Cell Proliferation EC50 = 0.28 μM (R7T1 cells) |
| Comparator Or Baseline | MRT67307: IKKε IC50 = 160 nM; TBK1 IC50 = 19 nM; β-Cell Proliferation EC50 = Not reported |
| Quantified Difference | WS6 is approximately 667-fold more potent against IKKε in MV4-11 cells compared to MRT67307 (160 nM vs. 0.24 nM) |
| Conditions | In vitro kinase assays (IC50); Cell proliferation assay in mouse R7T1 β-cells (EC50) |
Why This Matters
For diabetes research requiring IKKε inhibition with functional β-cell mitogenesis, WS6 provides a unique profile combining sub-nanomolar IKKε potency with validated human β-cell proliferative activity, unlike MRT67307.
